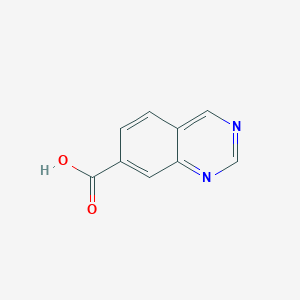
Quinazoline-7-carboxylic acid
Übersicht
Beschreibung
Quinazoline-7-carboxylic acid is a derivative of quinazoline, a heterocyclic compound . Quinazoline has a carbonyl group in the C 4 N 2 ring . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .
Molecular Structure Analysis
The empirical formula of Quinazoline is C8H6N2 . The structure contains a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For instance, they can participate in the allylation of carbonyl compounds as well as in the benzylation of carbonyl and some special alkylation .
Physical And Chemical Properties Analysis
Quinazoline has a boiling point of 243 °C and a melting point of 46-48 °C . It is freely soluble in water and organic solvents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been found to exhibit significant anticancer activity . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Antimicrobial Activity
Quinazoline compounds have shown promising antimicrobial properties . They have been found to be effective against a variety of bacterial strains, making them potential candidates for the development of novel antibiotics .
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticonvulsant Activity
Quinazoline compounds have demonstrated anticonvulsant activity . This suggests they could be used in the treatment of conditions such as epilepsy .
Antimalarial Activity
Quinazoline derivatives have been found to exhibit antimalarial activity . This makes them potential candidates for the development of new treatments for malaria .
Anti-Hypertensive Activity
Certain quinazoline derived compounds, such as prazosin and doxazosine, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder . These compounds have anti-hypertensive properties, making them useful in the management of high blood pressure .
Wirkmechanismus
Target of Action
Quinazoline-7-carboxylic acid, like other quinazoline derivatives, has been found to have a wide range of targets due to its significant biological activities . The primary targets of quinazoline derivatives include various enzymes and receptors involved in critical biological processes. For instance, some quinazoline derivatives have been found to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis .
Mode of Action
The interaction of quinazoline-7-carboxylic acid with its targets leads to a series of biochemical changes. For instance, when it interacts with VEGFR, it inhibits the receptor’s activity, thereby preventing the process of angiogenesis . This inhibition can lead to the suppression of tumor growth, as angiogenesis is a critical process in tumor development and metastasis.
Biochemical Pathways
The action of quinazoline-7-carboxylic acid affects several biochemical pathways. One of the key pathways is the VEGF/VEGFR pathway involved in angiogenesis . By inhibiting VEGFR, quinazoline-7-carboxylic acid disrupts this pathway, leading to the suppression of new blood vessel formation. This effect is particularly beneficial in the treatment of diseases like cancer, where angiogenesis plays a critical role.
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives, including quinazoline-7-carboxylic acid, involve their absorption, distribution, metabolism, and excretion (ADME). Specific pharmacokinetic properties, such as lipophilicity and bioavailability, can be influenced by the presence of certain functional groups. For example, fluorine-containing quinazoline derivatives have been found to have improved lipophilicity, bioavailability, and metabolic stability .
Result of Action
The molecular and cellular effects of quinazoline-7-carboxylic acid’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of VEGFR leads to the suppression of angiogenesis at the molecular level, which can result in the inhibition of tumor growth at the cellular level .
Zukünftige Richtungen
Quinazoline and its derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests a promising future direction for the development of new therapeutics based on quinazoline and its derivatives .
Eigenschaften
IUPAC Name |
quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXVESHUPPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309082 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-7-carboxylic acid | |
CAS RN |
1234616-41-1 | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
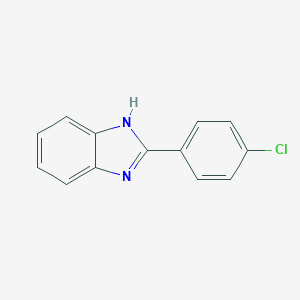
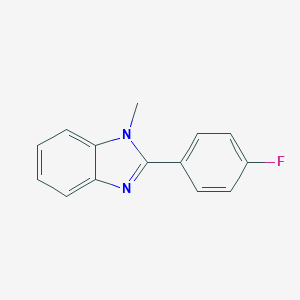
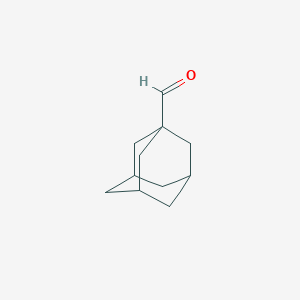
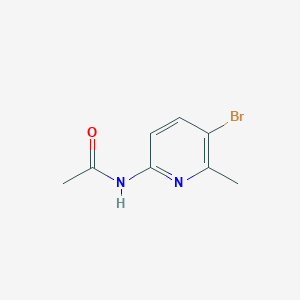
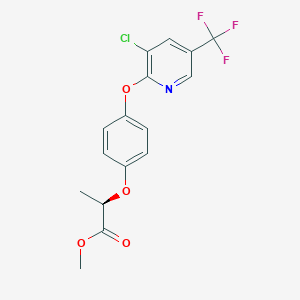
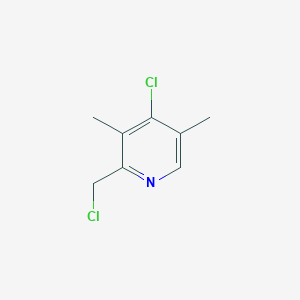
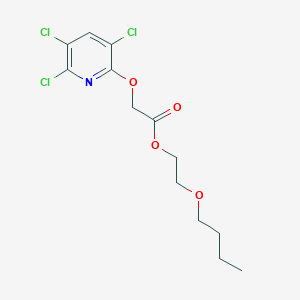
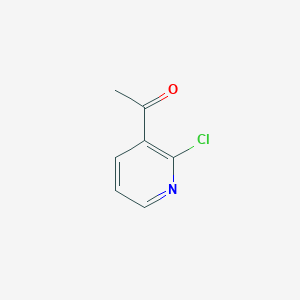
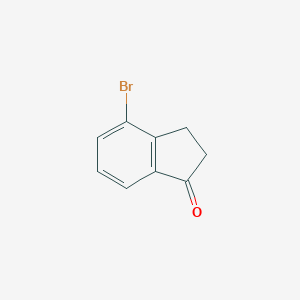
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
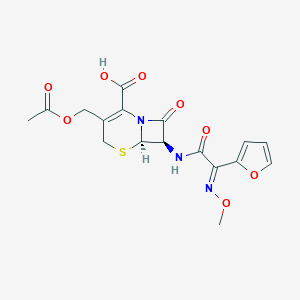
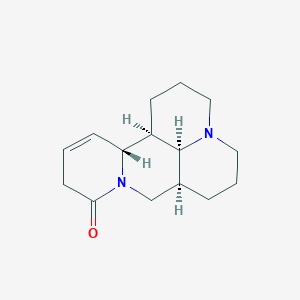
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)